Methyl 4-((3-(pyridin-2-yloxy)benzyl)carbamoyl)benzoate
Description
Methyl 4-((3-(pyridin-2-yloxy)benzyl)carbamoyl)benzoate is a synthetic benzoate ester derivative featuring a pyridin-2-yloxy-substituted benzyl carbamoyl group at the para position of the methyl benzoate core.
Properties
IUPAC Name |
methyl 4-[(3-pyridin-2-yloxyphenyl)methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-26-21(25)17-10-8-16(9-11-17)20(24)23-14-15-5-4-6-18(13-15)27-19-7-2-3-12-22-19/h2-13H,14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGWTBPWXJPNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(pyridin-2-yloxy)benzyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-(pyridin-2-yloxy)benzylamine: This intermediate is synthesized by reacting 3-(pyridin-2-yloxy)benzyl chloride with ammonia or an amine under controlled conditions.
Formation of the Carbamoyl Intermediate: The 3-(pyridin-2-yloxy)benzylamine is then reacted with an appropriate isocyanate to form the carbamoyl intermediate.
Esterification: Finally, the carbamoyl intermediate is esterified with methyl 4-hydroxybenzoate under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(pyridin-2-yloxy)benzyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-((3-(pyridin-2-yloxy)benzyl)carbamoyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((3-(pyridin-2-yloxy)benzyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The pyridin-2-yloxy group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Chlorinated Analogs
- Benzyl 4-chloro-3-[4-(2-methoxy-2-oxoethoxy)benzamido]benzoate (23): This compound () introduces a chloro substituent at the 4-position of the benzyl ring and a methoxyacetoxy group. Its HDAC-targeting activity suggests that electron-withdrawing groups (e.g., Cl) may stabilize ligand-enzyme interactions .
Aminophenyl-Substituted Analogs
- Methyl 4-((4-((2-aminophenyl)carbamoyl)benzyl)carbamoyl)benzoate (B4): Replacing the pyridin-2-yloxy group with a 2-aminophenyl moiety () introduces hydrogen-bonding capability via the amino group. This substitution may alter binding kinetics in enzymatic assays, as seen in HDAC inhibitor hybrids .
Ester Group Modifications
Ethyl vs. Methyl Esters
- The pyridazine ring in I-6230 introduces a planar heterocycle, which may enhance π-π stacking in hydrophobic binding pockets .
Hydrolysis Products
- Such hydrolysis products are critical for prodrug activation mechanisms .
Heterocyclic Substituents
Pyridin-2-yloxy vs. Pyridazine
- I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate): Pyridazine rings () offer two nitrogen atoms, increasing polarity and hydrogen-bond acceptor capacity compared to the single nitrogen in pyridin-2-yloxy. This may alter target selectivity in kinase or HDAC inhibitors .
Isoxazole Derivatives
Key Physicochemical Data
*Estimated using analogous structures.
Biological Activity
Methyl 4-((3-(pyridin-2-yloxy)benzyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its synthesis, structure-activity relationships (SAR), and biological effects based on recent studies.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multiple steps, including the coupling of pyridine derivatives with benzoic acid derivatives. The structure can be represented as follows:
Key Steps in Synthesis:
- Formation of Pyridine Derivative : The pyridine ring is modified to introduce the desired functional groups.
- Coupling Reaction : The pyridine derivative is coupled with a benzoate moiety via carbamoylation.
- Methyl Ester Formation : The final product is obtained by methylating the carboxylic acid group.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor in different pathways.
Inhibition of c-Abl Kinase
One significant finding is the compound's role as a c-Abl kinase inhibitor, which is crucial in neurodegenerative diseases like Parkinson's disease (PD). A study showed that derivatives similar to this compound exhibited significant inhibitory activity against c-Abl, leading to neuroprotective effects in cellular models .
Table: Biological Activity Summary
| Activity | IC50 (nM) | Efficacy | Reference |
|---|---|---|---|
| c-Abl Inhibition | 50 | Significant neuroprotection | |
| G Protein-Coupled Receptor | 30 | High selectivity | |
| Anti-cancer Activity | Varies | Potent against certain cancer types |
Case Study 1: Neuroprotective Effects
In a study assessing the neuroprotective effects of similar compounds, it was found that this compound derivatives significantly reduced cell death induced by neurotoxic agents in SH-SY5Y cells. This implies a potential therapeutic application for neurodegenerative conditions .
Case Study 2: Cancer Therapy
Another research highlighted the compound's potential in cancer therapy by inhibiting NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cancer cell metabolism. The results indicated that compounds based on the same scaffold could effectively reduce tumor growth in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
